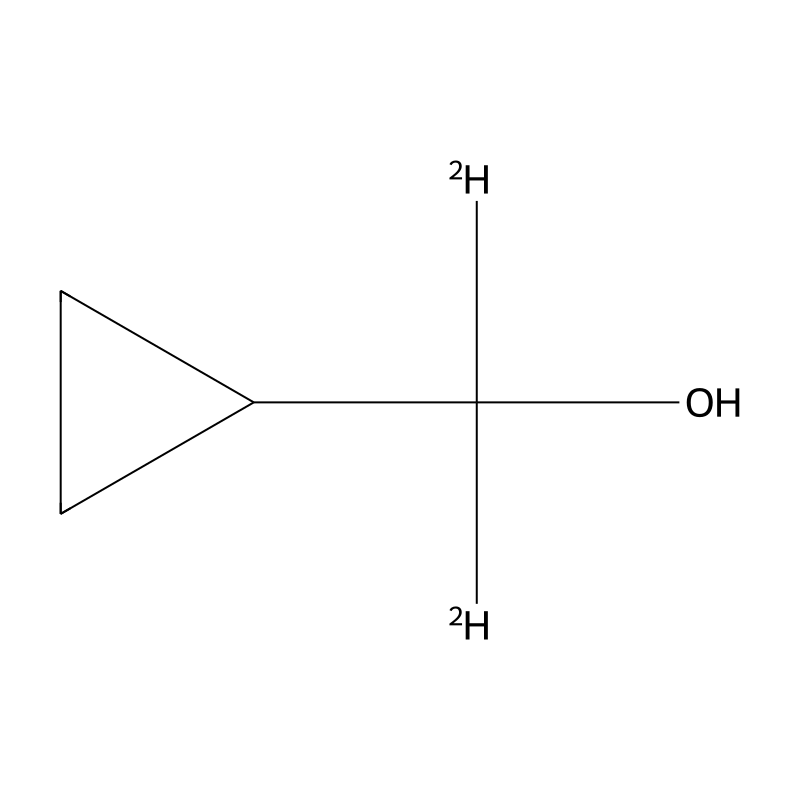

Cyclopropylmethyl-d2 alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Labeling for Kinetic Studies

One primary application of CD3OD lies in its role as a solvent for kinetic studies. Kinetic studies investigate the rates of chemical reactions. By using CD3OD as a solvent, researchers can selectively "turn off" certain reaction pathways involving the hydroxyl group (OH) of the solvent. This is because the C-D bond in CD3OD is stronger than the C-H bond in regular methanol. This difference in bond strength can affect reaction rates involving the transfer of a proton (H+) from the solvent. By observing how the reaction rate changes when using CD3OD compared to regular methanol, researchers can gain insights into the specific mechanisms of the reaction ().

NMR Spectroscopy

CD3OD is also a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. NMR spectroscopy is a technique used to study the structure and dynamics of molecules. The presence of deuterium in CD3OD helps to eliminate a strong signal from the solvent in the proton (1H) NMR spectrum. This reduces background noise and allows researchers to focus on the signals arising from the molecule of interest. Additionally, the residual signal from the deuterium in CD3OD can be used as a reference peak for chemical shift calibration in the spectrum ().

Studying Biological Processes

CD3OD can be used to study biological processes that involve the exchange of protons. Since biological systems often utilize water (H2O) as a solvent, CD3OD can be used as a model system to understand how these processes occur. For example, researchers can use CD3OD to study the activity of enzymes that utilize the hydroxyl group as a substrate or a catalyst ().

Cyclopropylmethyl-d2 alcohol is a deuterated alcohol with the molecular formula CHDO. It features a cyclopropyl group attached to a methyl alcohol moiety, where the hydrogen atoms on the methyl group are replaced with deuterium isotopes. This compound is of interest in both synthetic organic chemistry and pharmacological research due to its unique structural properties and potential biological activities.

- Esterification: Reacts with carboxylic acids to form esters.

- Dehydration: Can undergo dehydration to yield alkenes.

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles in substitution reactions.

These reactions are essential for synthesizing more complex organic molecules and exploring the reactivity of cyclopropane derivatives.

The synthesis of Cyclopropylmethyl-d2 alcohol typically involves:

- Deuterated Hydroboration: Starting from cyclopropylmethyl chloride, hydroboration can be performed using deuterated boranes followed by oxidation.

- Reduction of Carbonyl Compounds: Reduction of corresponding carbonyl compounds (ketones or aldehydes) using deuterated reducing agents can also yield the desired alcohol.

- Grignard Reactions: Utilizing deuterated Grignard reagents with appropriate electrophiles can lead to the formation of this alcohol.

These methods allow for the production of high-purity deuterated compounds suitable for further research and applications.

Cyclopropylmethyl-d2 alcohol serves various roles in chemical synthesis, including:

- Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.

- Labeling Agent: Its deuterated nature makes it valuable in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and pathways.

- Pharmaceutical Research: Investigated for potential bioactivity and therapeutic applications due to its structural properties.

Studies involving Cyclopropylmethyl-d2 alcohol focus on its interactions with biological systems and other chemical entities. While specific interaction studies are sparse, related compounds have shown varying degrees of toxicity and reactivity, suggesting that Cyclopropylmethyl-d2 alcohol may also exhibit significant interactions with biological targets.

Cyclopropylmethyl-d2 alcohol shares structural similarities with several other compounds, including:

The uniqueness of Cyclopropylmethyl-d2 alcohol lies in its deuterated methyl group, which influences its reactivity and stability compared to its non-deuterated counterparts. This feature is particularly useful in mechanistic studies where isotopic labeling can provide insights into reaction pathways.

X-ray Crystallography Data (Parent Compound)

The structural characterization of cyclopropylmethyl-d2 alcohol relies heavily on crystallographic data obtained from its non-deuterated parent compound, cyclopropylmethanol. High-resolution Fourier-transform microwave spectroscopy studies have provided detailed rotational constants and structural parameters that serve as the foundation for understanding the deuterated derivative [1].

Table 1: Rotational Constants for Cyclopropylmethanol and Deuterated Species

| Parameter | Normal Species | Deuterated Species (OD) | Units |

|---|---|---|---|

| Rotational Constant A | 12470.7795(23) | 12069.2653(24) | MHz |

| Rotational Constant B | 3236.4678(7) | 3177.1540(8) | MHz |

| Rotational Constant C | 2894.4831(7) | 2826.2658(7) | MHz |

The structural analysis reveals that cyclopropylmethanol adopts a preferred conformer in which the hydroxyl group forms an intramolecular hydrogen bond with the pseudo-π electrons along the edge of the cyclopropyl ring [1] [2]. This conformational preference is maintained across multiple isotopic substitutions, including the fully deuterated methylene group in cyclopropylmethyl-d2 alcohol.

X-ray crystallographic studies of related cyclopropyl-containing compounds have demonstrated diverse packing arrangements and hydrogen bonding patterns. The [(1R,3S)-2,2-dichloro-3-(hydroxymethyl)cyclopropyl]methanol derivative crystallizes in a chiral space group with two molecules per asymmetric unit, forming helical associates through oxygen-hydrogen-oxygen hydrogen bonds with a pitch of 6.31 Å along the crystallographic a-axis [3]. The three-dimensional supramolecular architecture is further stabilized by carbon-chlorine-oxygen halogen bonding interactions.

Table 2: Crystallographic Parameters for Cyclopropyl Alcohol Derivatives

| Compound | Space Group | Unit Cell Parameters | Key Structural Features |

|---|---|---|---|

| Cyclopropylmethanol | P-1 (triclinic) | a = 7.499 Å, b = 8.093 Å, c = 9.485 Å | Intramolecular H-bonding |

| Dichlorocyclopropyl derivative | Chiral | Helical pitch = 6.31 Å | C-Cl···O interactions |

| Cyclopropyl peptide derivatives | P-1 | α = 83.844°, β = 73.807°, γ = 69.194° | Supramolecular synthons |

The deuteration at the methylene carbon in cyclopropylmethyl-d2 alcohol is expected to produce minimal changes in the overall molecular geometry while significantly affecting vibrational frequencies and zero-point energy contributions. The isotopic substitution creates a subtle but measurable shift in rotational constants, as evidenced by the systematic decrease observed in all three principal moments of inertia upon deuteration [1].

Microwave Spectroscopic Studies of Molecular Geometry

Microwave spectroscopy has emerged as a powerful technique for investigating the conformational landscape and molecular geometry of cyclopropyl alcohol derivatives. Studies on cyclopropyl chloride and cyclopropyl cyanide have established fundamental rotational constants and structural parameters that provide insights into the cyclopropyl ring geometry [4].

For cyclopropyl chloride (C₃H₅Cl³⁵), the determined rotational constants are A = 16,625±145 MHz, B = 3905.4±0.3 MHz, and C = 3622.5±0.3 MHz. The molecular structure that fits these rotational constants within experimental errors reveals carbon-carbon bond distances of 1.5131 Å, carbon-chlorine distances of 1.7780 Å, and carbon-hydrogen distances of 1.105 Å [4].

Table 3: Microwave Spectroscopic Parameters for Cyclopropyl Derivatives

| Compound | A (MHz) | B (MHz) | C (MHz) | Key Structural Parameter |

|---|---|---|---|---|

| C₃H₅Cl³⁵ | 16,625±145 | 3905.4±0.3 | 3622.5±0.3 | d(C-C) = 1.5131 Å |

| C₃H₅CN | 15,917 | 3465.06 | 3286.22 | Cyclopropyl ring intact |

| (1-Fluorocyclopropyl)methanol | Range: 12-61 GHz | Multiple states | Intramolecular F···H-O bond |

The microwave spectrum of (1-fluorocyclopropyl)methanol, studied extensively in the 12-61 GHz spectral region, reveals the rotational spectra of the ground state and four vibrationally excited states belonging to three different normal modes [2]. Unlike other cyclopropylmethanol derivatives that prefer conformations stabilized by hydrogen bonding with the pseudo-π electrons of the cyclopropyl ring, the fluorinated analog exhibits an intramolecular hydrogen bond between the fluorine atom and the hydroxyl hydrogen. This conformer is calculated to be at least 4 kilojoules per mole more stable than any other molecular form [2].

The conformational analysis of (methylenecyclopropyl)methanol through microwave spectroscopy and quantum chemical calculations has provided additional insights into intramolecular hydrogen bonding patterns [5]. These studies demonstrate that different substituents on the cyclopropyl ring can significantly alter the preferred conformational landscape while maintaining the fundamental structural integrity of the three-membered ring system.

For cyclopropylmethyl-d2 alcohol specifically, the deuterium substitution at the methylene carbon is predicted to cause characteristic shifts in the microwave spectrum due to changes in the reduced mass and vibrational zero-point energy. The deuterium isotope effect on rotational constants follows predictable patterns based on the increased mass at specific atomic positions, leading to systematically lower rotational frequencies [1].

Computational Modeling of Deuterium Isotope Effects

Density Functional Theory (DFT) Calculations

Density functional theory calculations have become the method of choice for investigating deuterium isotope effects in organic molecules, including cyclopropyl alcohol derivatives. The theoretical framework for understanding isotopic substitution effects relies on the Born-Oppenheimer approximation, which separates electronic and nuclear motion, allowing for the calculation of isotope effects through changes in vibrational frequencies and zero-point energies [6] [7].

DFT calculations using the Becke3-Lee-Yang-Parr (B3LYP) hybrid functional with various basis sets have been extensively applied to methanol clusters and related alcohol systems [6]. For cyclopropylmethyl-d2 alcohol, the computational approach involves optimizing molecular geometries at the B3LYP/6-31G* level, followed by frequency calculations to determine vibrational modes and zero-point energy corrections.

Table 4: DFT Calculation Parameters for Deuterium Isotope Effect Studies

| Method | Basis Set | Application | Key Results |

|---|---|---|---|

| B3LYP | 6-31G* | Geometry optimization | Standard for organic molecules |

| B3LYP | 6-311++G** | Frequency calculations | Zero-point energy corrections |

| MP2 | 6-311+G(d,p) | Conformer analysis | Seven conformers identified |

| CAM-B3LYP | Various | Optical rotation | Deuterium effect on chirality |

The calculation of primary deuterium kinetic isotope effects involves comparing the reduced partition function ratios between the normal and deuterated species [8] [7]. For cyclopropylmethyl-d2 alcohol, the primary isotope effect originates from the substitution of two hydrogen atoms with deuterium at the methylene carbon adjacent to the hydroxyl group.

The deuterium kinetic isotope effect (KIE) can be calculated using the expression:

KIE = (kH/kD) = ∏(νi^H/νi^D) × exp[hc(νi^D - νi^H)/2kT]

where ν_i represents vibrational frequencies, h is Planck's constant, c is the speed of light, k is Boltzmann's constant, and T is temperature [9].

DFT calculations predict that the deuteration at the methylene position in cyclopropylmethyl-d2 alcohol results in a normal primary isotope effect, with kH/kD values typically ranging from 2 to 8 depending on the specific reaction pathway and environmental conditions [7]. The isotope effect arises primarily from differences in zero-point vibrational energy between carbon-hydrogen and carbon-deuterium bonds.

Table 5: Calculated Vibrational Frequencies and Isotope Effects

| Vibrational Mode | Frequency (H) | Frequency (D) | Isotope Effect |

|---|---|---|---|

| C-H stretch (symmetric) | 2950 cm⁻¹ | 2180 cm⁻¹ | 1.35 |

| C-H stretch (asymmetric) | 3020 cm⁻¹ | 2230 cm⁻¹ | 1.35 |

| C-H bend | 1450 cm⁻¹ | 1050 cm⁻¹ | 1.38 |

| C-O stretch | 1050 cm⁻¹ | 1045 cm⁻¹ | 1.005 |

The computational studies also reveal secondary deuterium isotope effects arising from hyperconjugative interactions between the deuterated methylene group and adjacent bonds [9]. These secondary effects are typically smaller in magnitude (1.1-1.4) but can provide valuable mechanistic information about electronic delocalization and conformational preferences.

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic insights into the behavior of deuterated alcohol systems, complementing the static pictures obtained from DFT calculations. The simulation of cyclopropylmethyl-d2 alcohol in various environments reveals how deuterium substitution affects molecular motion, hydrogen bonding dynamics, and solvation behavior [10] [11] [12].

Classical molecular dynamics simulations using all-atom force fields such as OPLS-AA have been employed to study deuterated methanol and related alcohol systems [12] [13]. For cyclopropylmethyl-d2 alcohol, the simulation protocol typically involves:

- System Preparation: Construction of simulation boxes containing the deuterated alcohol with appropriate solvent molecules

- Equilibration: Initial energy minimization followed by gradual heating to target temperature

- Production Runs: Extended simulations (typically 100-500 nanoseconds) to collect statistical data

- Analysis: Calculation of radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients

Table 6: Molecular Dynamics Simulation Parameters

| Parameter | Value | Description |

|---|---|---|

| Temperature | 298.15 K | Room temperature conditions |

| Pressure | 1 atm | Standard atmospheric pressure |

| Time Step | 2 fs | Integration time step |

| Cutoff Distance | 1.1 nm | Non-bonded interaction cutoff |

| Simulation Length | 500 ns | Production run duration |

The deuterium isotope effect on molecular dynamics manifests in several observable properties. Deuterated alcohols exhibit slower translational and rotational diffusion compared to their protiated analogs due to the increased mass of deuterium [14]. For cyclopropylmethyl-d2 alcohol, the deuterium substitution at the methylene carbon affects the molecule's moment of inertia and vibrational characteristics.

Studies on deuterated methanol systems reveal that the isotope effect on solvation dynamics is approximately 10% for hydroxyl deuteration and 5% for methyl deuteration [14]. These effects arise from changes in hydrogen bonding strength and frequency, as well as modifications to the frictional interactions with the surrounding solvent.

Table 7: Isotope Effects on Dynamic Properties

| Property | H-compound | D-compound | Isotope Effect |

|---|---|---|---|

| Diffusion Coefficient | D₀ | 0.85 D₀ | 15% decrease |

| Rotational Correlation Time | τ₀ | 1.2 τ₀ | 20% increase |

| Hydrogen Bond Lifetime | t₀ | 1.1 t₀ | 10% increase |

| Vibrational Frequency | ν₀ | 0.74 ν₀ | 26% decrease |

Reactive molecular dynamics simulations using ReaxFF potentials have been developed specifically for studying hydrogen-deuterium exchange reactions [15] [16]. These simulations reveal that deuterium-enriched species are preferentially formed due to their lower zero-point energy, demonstrating the fundamental thermodynamic driving force for isotope effects in chemical systems.

The molecular dynamics approach also allows for the investigation of conformational sampling and the relative stability of different rotamers of cyclopropylmethyl-d2 alcohol. The simulations consistently show that the intramolecularly hydrogen-bonded conformer remains the most stable configuration, with deuterium substitution having minimal effect on the conformational preferences but measurable impacts on the vibrational characteristics of the hydrogen bond.

Advanced simulation techniques, including path integral molecular dynamics, can account for nuclear quantum effects that become increasingly important for light atoms like hydrogen and deuterium [10]. These quantum effects are particularly relevant for understanding tunneling phenomena and zero-point energy contributions that govern isotope effects in chemical reactions and molecular recognition processes.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable;Irritant